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Abstract
GSK690693 hydrochloride is a potent, ATP-competitive, and selective pan-Akt kinase inhibitor

that has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of

preclinical cancer models. Developed by GlaxoSmithKline, this small molecule inhibitor targets

all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a critical node in the

PI3K/Akt/mTOR signaling pathway frequently dysregulated in human cancers. This technical

guide provides an in-depth overview of the discovery, development, mechanism of action, and

preclinical evaluation of GSK690693, presenting key data in a structured format and detailing

the experimental protocols employed in its characterization.

Introduction: Targeting the PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a pivotal intracellular

pathway that governs a multitude of cellular processes, including cell growth, proliferation,

survival, and metabolism.[1][2] Constitutive activation of this pathway is a common feature in

many human cancers, often driven by mutations in key components such as PIK3CA, loss of

the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[3] Akt, also

known as protein kinase B (PKB), is a central effector in this pathway, and its hyperactivation

promotes tumorigenesis by phosphorylating a diverse array of downstream substrates.[1][3]

This has established Akt as a compelling therapeutic target for cancer drug development.[3]
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GSK690693 emerged from efforts to identify potent and selective inhibitors of Akt kinase

activity.[4]

Discovery and Chemical Properties
GSK690693 was identified through lead optimization studies of an aminofurazan chemical

series at GlaxoSmithKline.[4][5] It is a small molecule inhibitor with the chemical formula

C₂₁H₂₇N₇O₃ and a molecular weight of 425.49 g/mol .[6]

Chemical Structure:

Systematic Name: 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-

piperidinylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol[2]

CAS Number: 937174-76-0[2]

Mechanism of Action
GSK690693 functions as an ATP-competitive inhibitor of all three Akt isoforms.[4][5] X-ray co-

crystal structures of GSK690693 in complex with the kinase domain of Akt2 have confirmed

that the inhibitor binds to the ATP-binding pocket of the enzyme.[4][7] By occupying this site,

GSK690693 prevents the binding of ATP, thereby blocking the kinase activity of Akt and

inhibiting the phosphorylation of its downstream substrates.[4][5] This leads to the inhibition of

downstream signaling pathways, ultimately resulting in the induction of apoptosis and

suppression of cell proliferation in cancer cells with activated Akt signaling.[4][8]

In Vitro Activity
The in vitro potency and selectivity of GSK690693 have been extensively characterized

through a variety of biochemical and cellular assays.

Kinase Inhibition Profile
GSK690693 is a low nanomolar inhibitor of the Akt isoforms.[5] Its selectivity has been

assessed against a broad panel of kinases, revealing a primary activity against the AGC kinase

family, which includes PKA and PKC isozymes, in addition to Akt.[5]

Table 1: In Vitro Kinase Inhibitory Activity of GSK690693
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Kinase Target IC₅₀ (nM)

Akt1 2[5][9]

Akt2 13[5][9]

Akt3 9[5][9]

PKA 24[10]

PrkX 5[10]

PKCα 21[10]

PKCβII 16[10]

PKCγ 2[10]

AMPK 50[10]

DAPK3 81[10]

PAK4 10[10]

PAK5 52[10]

PAK6 6[10]

Cellular Activity
In cellular assays, GSK690693 effectively inhibits the phosphorylation of downstream Akt

substrates, such as GSK3β, and demonstrates potent anti-proliferative effects in various

cancer cell lines.

Table 2: Cellular Activity of GSK690693
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Cell Line Cancer Type
Cellular IC₅₀
(pGSK3β ELISA,
nM)

Proliferation GI₅₀
(nM)

BT474 Breast Carcinoma 43 86[11]

LNCaP Prostate Carcinoma 150 147[11]

SK-OV-3 Ovarian Carcinoma Not Reported Not Reported

T47D Breast Carcinoma Not Reported 72[11]

ZR-75-1 Breast Carcinoma Not Reported 79[11]

HCC1954 Breast Carcinoma Not Reported 119[11]

MDA-MB-453 Breast Carcinoma Not Reported 975[11]

Preclinical In Vivo Studies
The anti-tumor efficacy of GSK690693 has been evaluated in various human tumor xenograft

models in mice.

Pharmacodynamics and Anti-Tumor Activity
A single administration of GSK690693 to mice bearing BT474 human breast carcinoma

xenografts resulted in a dose- and time-dependent inhibition of GSK3β phosphorylation.[10]

Chronic daily administration of GSK690693 led to significant tumor growth inhibition in multiple

xenograft models, including those derived from ovarian, prostate, and breast cancers.[4]

Clinical Development
Based on its promising preclinical profile, GSK690693 advanced into Phase I clinical trials in

patients with advanced solid tumors and lymphomas.[11] These trials aimed to evaluate the

safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound.[11] While

demonstrating on-target activity, as evidenced by changes in blood glucose levels and

phosphorylation of downstream targets in peripheral blood mononuclear cells, the single-agent

anti-tumor activity was modest.[3][11]
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Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the IC₅₀ of GSK690693 against purified Akt kinases.

Materials:

Recombinant human His-tagged full-length Akt1, Akt2, and Akt3 enzymes.

PDK1 and MK2 for Akt activation.

GSK690693.

ATP, [γ-³³P]ATP.

Peptide substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide).

Assay Buffer: 25 mM MOPS (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS, 50 mM KCl.

Leadseeker beads.

PBS with EDTA.

Procedure:

Activate His-tagged full-length Akt1, 2, or 3 by incubation with purified PDK1 (to

phosphorylate Thr³⁰⁸) and MK2 (to phosphorylate Ser⁴⁷³).[10]

Incubate the activated Akt enzymes (5-15 nM) with varying concentrations of GSK690693 at

room temperature for 30 minutes.[11]

Initiate the kinase reaction by adding the substrate mixture containing 2 µM ATP, 0.15 µCi/µL

[γ-³³P]ATP, and 1 µM peptide substrate.[11]

Incubate the reaction at room temperature for 45 minutes.[11]

Terminate the reaction by adding Leadseeker beads in PBS containing 75 mM EDTA.[11]
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Allow the beads to settle for at least 5 hours.[11]

Quantify product formation using a Viewlux Imager.[11]

Calculate IC₅₀ values by fitting the data to a standard dose-response curve.

Cellular Proliferation (MTT) Assay
Objective: To determine the effect of GSK690693 on the proliferation of cancer cell lines.

Materials:

Cancer cell lines of interest.

Culture medium with 10% fetal bovine serum.

GSK690693.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization solution (e.g., DMSO or a detergent-based solution).

96-well plates.

Procedure:

Plate cells in 96-well plates at a density that allows for logarithmic growth over 72 hours and

incubate overnight.[10]

Treat the cells with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM) and

incubate for 72 hours.[10][11]

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4

hours at 37°C until a purple precipitate is visible.[12]

Add solubilization solution to each well to dissolve the formazan crystals.[12]

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell growth inhibition relative to untreated control cells and

determine the GI₅₀ values.

In Vivo Human Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of GSK690693 in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., SCID or nude mice).

Human tumor cells (e.g., BT474).

GSK690693.

Vehicle (e.g., 5% dextrose, pH 4.0 or 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water,

pH 6.0).[5][10]

Procedure:

Implant human tumor cells subcutaneously into the flank of the mice.[13]

Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

Randomize mice into treatment and control groups.

Administer GSK690693 intraperitoneally (i.p.) once daily at desired doses (e.g., 10, 20, 30

mg/kg).[10]

Administer vehicle to the control group.

Measure tumor volume twice weekly using calipers with the formula: Tumor Volume (mm³) =

(length × width²)/2.[10]

Continue treatment for a specified period (e.g., 21 days).[4]

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

immunohistochemistry).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2807995/
https://aacrjournals.org/cancerres/article/68/7/2366/540656/Characterization-of-an-Akt-Kinase-Inhibitor-with
https://med.stanford.edu/tktc/service/tumor-model/in-vivo-tumor-models.html
https://aacrjournals.org/cancerres/article/68/7/2366/540656/Characterization-of-an-Akt-Kinase-Inhibitor-with
https://aacrjournals.org/cancerres/article/68/7/2366/540656/Characterization-of-an-Akt-Kinase-Inhibitor-with
https://images.novusbio.com/design/akt_web.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10757207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the percentage of tumor growth inhibition.

Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of Akt in the PI3K signaling pathway and the

point of inhibition by GSK690693.
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Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.

Experimental Workflow for In Vitro Evaluation
The following diagram outlines the typical workflow for the in vitro characterization of

GSK690693.

Start

Biochemical Kinase Assay
(IC₅₀ Determination) Cancer Cell Line Culture

Data Analysis and
Interpretation

Cell Proliferation Assay
(MTT, GI₅₀ Determination)

Western Blot Analysis
(p-Akt Substrate Levels)

End

Click to download full resolution via product page

Caption: Workflow for in vitro characterization of GSK690693.

Conclusion
GSK690693 is a well-characterized, potent, and selective pan-Akt inhibitor that has played a

significant role in validating Akt as a therapeutic target in oncology. Its development has

provided valuable insights into the therapeutic potential and challenges of targeting the

PI3K/Akt pathway. The comprehensive preclinical data and detailed experimental protocols

presented in this guide offer a valuable resource for researchers and scientists working in the
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field of cancer drug discovery and development. While single-agent efficacy in unselected

patient populations has been limited, the understanding gained from the study of GSK690693

continues to inform the development of next-generation Akt inhibitors and combination

strategies. the development of next-generation Akt inhibitors and combination strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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